

Characterization of 1,2-Diethyl-4-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diethyl-4-iodobenzene

Cat. No.: B15307993

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **1,2-Diethyl-4-iodobenzene** is not readily available in public databases. This guide provides a comprehensive overview of the standard characterization techniques and expected results based on data from structurally analogous compounds. The experimental protocols provided are general and may require optimization for this specific molecule.

Introduction

1,2-Diethyl-4-iodobenzene is an aromatic organic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, while the diethyl-substitution pattern influences its steric and electronic properties. Accurate and thorough characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in subsequent applications. This technical guide outlines the primary analytical techniques used to characterize **1,2-Diethyl-4-iodobenzene**.

Predicted Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **1,2-Diethyl-4-iodobenzene** are summarized below. These values are predicted or extrapolated from similar compounds.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ I	-
Molecular Weight	260.11 g/mol	-
Appearance	Colorless to pale yellow liquid	Predicted
Boiling Point	Not available	-
Melting Point	Not available	-
Density	~1.4 g/mL	Predicted
Solubility	Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Insoluble in water.	Predicted

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of **1,2-Diethyl-4-iodobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For **1,2-Diethyl-4-iodobenzene**, the following signals are expected:

- Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (doublet, doublet of doublets).
- Ethyl Group Protons: Two sets of signals for each of the two ethyl groups. The methylene protons (-CH₂-) will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for **1,2-Diethyl-4-iodobenzene**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H	6.8 - 7.6	d, dd	~8
Methylene (-CH ₂ -)	2.5 - 2.8	q	~7.5
Methyl (-CH ₃)	1.1 - 1.3	t	~7.5

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,2-Diethyl-4-iodobenzene**

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-I	90 - 100
Aromatic C-H	125 - 140
Aromatic C-C ₂ H ₅	140 - 150
Methylene (-CH ₂ -)	25 - 35
Methyl (-CH ₃)	10 - 20

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1,2-Diethyl-4-iodobenzene**, the molecular ion peak [M]⁺ would be expected at m/z 260.

Table 3: Expected Mass Spectrometry Fragmentation for **1,2-Diethyl-4-iodobenzene**

m/z	Fragment Ion
260	$[\text{C}_{10}\text{H}_{13}\text{I}]^+$ (Molecular Ion)
245	$[\text{C}_9\text{H}_{10}\text{I}]^+$ (Loss of $-\text{CH}_3$)
231	$[\text{C}_8\text{H}_8\text{I}]^+$ (Loss of $-\text{C}_2\text{H}_5$)
133	$[\text{C}_{10}\text{H}_{13}]^+$ (Loss of I)
127	$[\text{I}]^+$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for **1,2-Diethyl-4-iodobenzene**

Wavenumber (cm^{-1})	Bond Vibration	Intensity
3100-3000	C-H stretch (aromatic)	Medium
2970-2850	C-H stretch (aliphatic)	Strong
1600-1450	C=C stretch (aromatic)	Medium-Strong
1100-1000	C-I stretch	Medium
850-750	C-H bend (aromatic)	Strong

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **1,2-Diethyl-4-iodobenzene**.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

- Cap the NMR tube and gently invert to mix thoroughly.

Data Acquisition:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **1,2-Diethyl-4-iodobenzene** (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

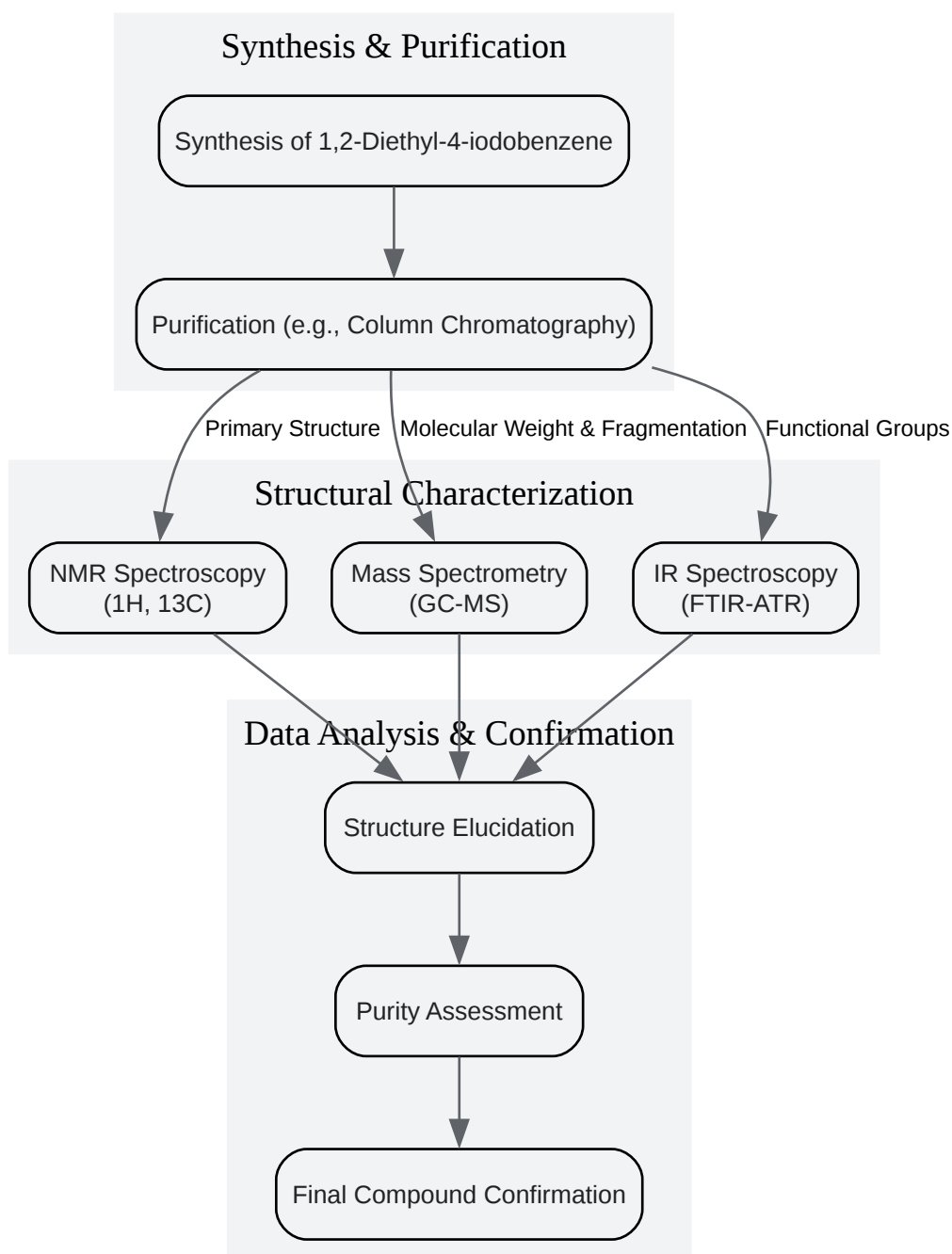
- Place a small drop of the liquid sample directly onto the ATR crystal.

- Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

Data Acquisition:

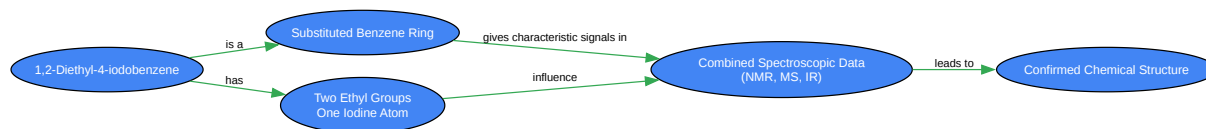
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired before running the sample.

Workflow and Pathway Diagrams



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Caption: Workflow for the synthesis and characterization of **1,2-Diethyl-4-iodobenzene**.



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Caption: Logical relationship between the compound's structure and its spectroscopic data.

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